(2S)-2-Ethylhexyl acetate
Overview
Description
(2S)-2-Ethylhexyl acetate is an organic compound that belongs to the family of esters. It is derived from the reaction between acetic acid and (2S)-2-ethylhexanol. This compound is known for its pleasant fruity odor, making it a popular choice in the fragrance and flavor industries. Additionally, it is used as a solvent in various industrial applications due to its favorable properties such as low volatility and good solvency.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-ethylhexyl acetate typically involves the esterification reaction between acetic acid and (2S)-2-ethylhexanol. This reaction is catalyzed by an acid catalyst, commonly sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound is often performed in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This continuous process enhances the efficiency and yield of the esterification reaction. Additionally, the use of azeotropic distillation can help in the efficient removal of water, further driving the reaction towards completion.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Ethylhexyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to acetic acid and (2S)-2-ethylhexanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: Under strong oxidative conditions, this compound can be oxidized to form acetic acid and other oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Hydrolysis: Acetic acid and (2S)-2-ethylhexanol.
Transesterification: Different esters and alcohols.
Oxidation: Acetic acid and other oxidation products.
Scientific Research Applications
(2S)-2-Ethylhexyl acetate has diverse applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in studies involving the olfactory system due to its distinct fruity odor.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Mechanism of Action
The mechanism of action of (2S)-2-ethylhexyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. Additionally, as a solvent, it can dissolve various organic compounds, facilitating their application in different industrial processes. The molecular targets and pathways involved in its solvent action include the disruption of intermolecular forces in solutes, enhancing their solubility.
Comparison with Similar Compounds
Ethyl acetate: A common ester with a similar fruity odor but lower molecular weight.
Butyl acetate: Another ester used in fragrances and as a solvent, with a slightly different odor profile.
Isoamyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Comparison: (2S)-2-Ethylhexyl acetate is unique due to its specific (2S)-2-ethylhexyl group, which imparts distinct solubility and volatility properties compared to other esters. Its higher molecular weight compared to ethyl acetate and butyl acetate results in lower volatility, making it suitable for applications requiring longer-lasting effects.
Properties
IUPAC Name |
[(2S)-2-ethylhexyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(5-2)8-12-9(3)11/h10H,4-8H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYWLLHHWAMFCB-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)COC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50373-28-9 | |
Record name | (+)-2-Ethylhexyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50373-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-2-Ethylhexyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050373289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-2-ethylhexyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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